Cytotoxicity Against OVCAR-3 Ovarian Cancer Cells: Versiconol vs. Versicolorin C Direct Comparison
In a direct head-to-head evaluation using the same assay platform, versiconol and versicolorin C—both isolated from Aspergillus sp. SDC28—were tested for cytotoxicity against OVCAR-3 human ovarian cancer cells. Versiconol exhibited an IC₅₀ of 1.07 µM, while versicolorin C was 4.5-fold more potent with an IC₅₀ of 0.24 µM. The clinical comparator paclitaxel (Taxol) showed an IC₅₀ of 7 ± 2 nM under the same conditions [1]. This quantitative difference establishes that versiconol provides a moderate-activity anthraquinone reference point, distinct from the higher-potency versicolorin C, enabling SAR discrimination of the bisfuran ring contribution to cytotoxicity.
| Evidence Dimension | Cytotoxicity (IC₅₀) against OVCAR-3 human ovarian cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 1.07 µM |
| Comparator Or Baseline | Versicolorin C: IC₅₀ = 0.24 µM; Paclitaxel (Taxol): IC₅₀ = 7 ± 2 nM (0.007 µM) |
| Quantified Difference | Versiconol is 4.5-fold less potent than versicolorin C; ~153-fold less potent than Taxol |
| Conditions | OVCAR-3 human ovarian cancer cell line; compounds isolated from Aspergillus sp. SDC28 ethyl acetate extract; absolute configurations determined by ECD and VCD [1] |
Why This Matters
For procurement decisions in anticancer screening programs, versiconol offers a structurally defined, moderate-potency anthraquinone control that enables dose-response differentiation from the more potent versicolorin C, providing a critical SAR tool for elucidating the pharmacophoric contribution of the bisfuran moiety.
- [1] Gubiani JR, Bernardi DI, De Paula CCP, et al. Absolute configuration of cytotoxic anthraquinones from a Brazilian cave soil-derived fungus, Aspergillus sp. SDC28. Arch Pharm (Weinheim). 2022;355(4):e2100441. doi:10.1002/ardp.202100441 View Source
